4-(4-methoxy-3-methylphenyl)-N-(4-methylphenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methoxy-3-methylphenyl)-N-(4-methylphenyl)butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a butanamide backbone substituted with methoxy and methyl groups on the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxy-3-methylphenyl)-N-(4-methylphenyl)butanamide typically involves the reaction of 4-methoxy-3-methylbenzoyl chloride with 4-methylphenylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to consistent product quality and higher efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxy-3-methylphenyl)-N-(4-methylphenyl)butanamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-(4-hydroxy-3-methylphenyl)-N-(4-methylphenyl)butanamide.
Reduction: Formation of 4-(4-methoxy-3-methylphenyl)-N-(4-methylphenyl)butylamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(4-Methoxy-3-methylphenyl)-N-(4-methylphenyl)butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-methoxy-3-methylphenyl)-N-(4-methylphenyl)butanamide involves its interaction with specific molecular targets. The methoxy and methyl groups on the phenyl rings can enhance its binding affinity to certain receptors or enzymes, leading to modulation of biological pathways. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-3-methylphenylacetic acid
- 4-Methoxy-3-methylphenylboronic acid
- 4-Methoxyphenol
Uniqueness
Compared to similar compounds, 4-(4-methoxy-3-methylphenyl)-N-(4-methylphenyl)butanamide is unique due to its specific substitution pattern and the presence of the butanamide backbone. This structural uniqueness can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(4-methoxy-3-methylphenyl)-N-(4-methylphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-14-7-10-17(11-8-14)20-19(21)6-4-5-16-9-12-18(22-3)15(2)13-16/h7-13H,4-6H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTIHYMZGLMXXSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCCC2=CC(=C(C=C2)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.